
Isodomoic acid E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isodomoic acid E is a natural product found in Mytilus edulis and Chondria armata with data available.
Aplicaciones Científicas De Investigación
Identification and Isomerization
Isodomoic Acid E, along with other isomers like isodomoic acids F and D, has been identified in toxic mussels. These substances can be produced through photolysis in a laboratory setting, showcasing their occurrence with the neurotoxin domoic acid in natural environments (Wright et al., 1990). Additionally, the photochemistry of domoic acid (DA) and related compounds in aqueous solutions reveals that upon exposure to simulated sunlight, DA undergoes phototransformation, leading to the formation of isodomoic acids D, E, and F. These results are significant for understanding the environmental fate and transformation of these toxins (Bouillon et al., 2008).
Structural Analysis and Synthesis
The study of isodomoic acids has led to advancements in the field of organic chemistry, particularly in the total synthesis and stereochemical definition of these compounds. For instance, the first total synthesis of isodomoic acid G was achieved, which provides insights into the structural and stereochemical complexity of these molecules (Ni et al., 2003). Similarly, the stereocontrolled total synthesis of isodomoic acids G and H from a common intermediate using silicon-based cross-coupling reaction demonstrates the convergent synthesis approach and highlights the significance of these compounds in synthetic chemistry (Denmark et al., 2011).
Neurotoxicity and Biological Activity
Isodomoic acid E, like other isomers of domoic acid, has implications in neurotoxicity and biological activity. Studies on these compounds have explored their seizurogenic and toxic properties, as well as their potential as pharmacological agents. For example, isodomoic acids A, B, and C have been studied for their acute seizurogenic and toxic properties in mammals, providing insights into their neurotoxic potential and interactions with neuroreceptors (Sawant-Pokam et al., 2008).
Toxicity Assessment
The comparative toxicity of domoic acid and its isomers, including isodomoic acids A, B, and C, has been evaluated in mice. This research is crucial for understanding the potential health risks associated with these compounds in seafood and their overall impact on human and animal health (Munday et al., 2008).
Propiedades
Número CAS |
133005-85-3 |
|---|---|
Fórmula molecular |
C15H21NO6 |
Peso molecular |
311.33 |
Nombre IUPAC |
(2S,3S,4S)-4-[(2E,4E,6R)-6-carboxyhepta-2,4-dien-2-yl]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-5,9-11,13,16H,6-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b5-3+,8-4+/t9-,10+,11-,13+/m1/s1 |
Clave InChI |
VZFRNCSOCOPNDB-JIUSADRUSA-N |
SMILES isomérico |
C[C@H](/C=C/C=C(\C)/[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O)C(=O)O |
SMILES |
CC(C=CC=C(C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O |
SMILES canónico |
CC(C=CC=C(C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O |
Sinónimos |
isodomoic acid E |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B1651623.png)
![{4-[(Dimethylamino)methyl]-4-piperidinyl}methanol](/img/structure/B1651625.png)
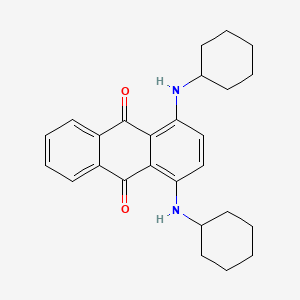
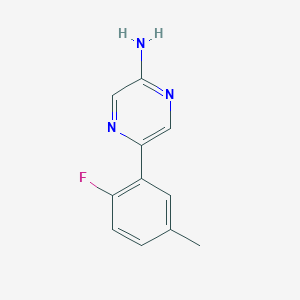
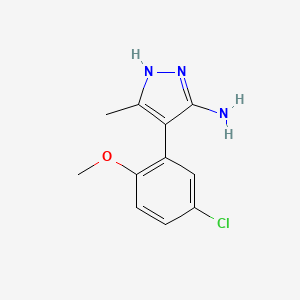
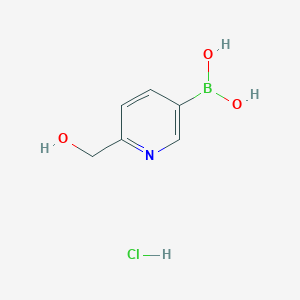
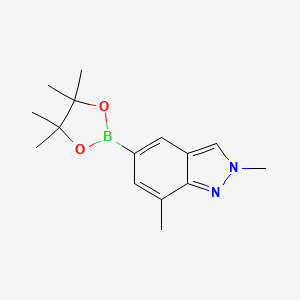

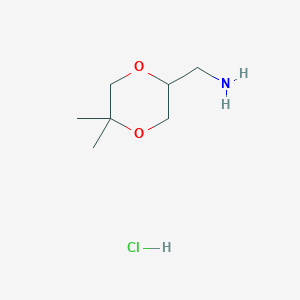

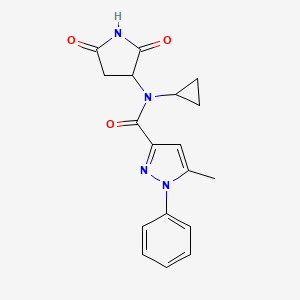
![N-(4-methyl-2-{[2-(3-methylpiperidin-1-yl)-2-oxoethyl]amino}phenyl)acetamide](/img/structure/B1651641.png)
